ethyl N-[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]-L-phenylalaninate
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Overview
Description
ETHYL 2-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDO]-3-PHENYLPROPANOATE is a complex organic compound with a unique structure that includes an isoindoline-1,3-dione moiety, a hexanamido group, and a phenylpropanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDO]-3-PHENYLPROPANOATE typically involves multiple steps. One common method starts with the reaction of phthalic anhydride with an appropriate amine to form the isoindoline-1,3-dione core. This intermediate is then reacted with a hexanoic acid derivative to introduce the hexanamido group. Finally, the phenylpropanoate ester is formed through esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDO]-3-PHENYLPROPANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the isoindoline-1,3-dione moiety to other functional groups.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
ETHYL 2-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDO]-3-PHENYLPROPANOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of ETHYL 2-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDO]-3-PHENYLPROPANOATE involves its interaction with specific molecular targets. The isoindoline-1,3-dione moiety can interact with enzymes or receptors, modulating their activity. The hexanamido group may enhance the compound’s binding affinity and specificity, while the phenylpropanoate ester can influence its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- ETHYL (2-{[6-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)HEXANOYL]AMINO}-1,3-THIAZOL-4-YL)ACETATE
- 2-(2-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ETHYL]AMINO}ETHYL)-1H-ISOINDOLE-1,3 (2H)-DIONE
- (1,1’-BIPHENYL)-4-YL 6-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)HEXANOATE .
Uniqueness
ETHYL 2-[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)HEXANAMIDO]-3-PHENYLPROPANOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H28N2O5 |
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Molecular Weight |
436.5 g/mol |
IUPAC Name |
ethyl (2S)-2-[6-(1,3-dioxoisoindol-2-yl)hexanoylamino]-3-phenylpropanoate |
InChI |
InChI=1S/C25H28N2O5/c1-2-32-25(31)21(17-18-11-5-3-6-12-18)26-22(28)15-7-4-10-16-27-23(29)19-13-8-9-14-20(19)24(27)30/h3,5-6,8-9,11-14,21H,2,4,7,10,15-17H2,1H3,(H,26,28)/t21-/m0/s1 |
InChI Key |
ZLHIGOSGHWFMJF-NRFANRHFSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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